molecular formula C15H26N2O B8041853 3-(2-Oxo-azacyclotridec-1-yl)propanenitrile

3-(2-Oxo-azacyclotridec-1-yl)propanenitrile

Cat. No.: B8041853
M. Wt: 250.38 g/mol
InChI Key: DWCLOTGDWAYUQB-UHFFFAOYSA-N
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Description

3-(2-Oxo-azacyclotridec-1-yl)propanenitrile is a chemical compound with the molecular formula C15H26N2O. It is known for its unique structure, which includes a cyclic amide and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-azacyclotridec-1-yl)propanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a nitrile compound, followed by cyclization to form the desired product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-azacyclotridec-1-yl)propanenitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

3-(2-Oxo-azacyclotridec-1-yl)propanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Oxo-azacyclotridec-1-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their function and activity. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Oxo-azacyclotridec-1-yl)propanenitrile is unique due to its combination of a cyclic amide and a nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(2-oxo-azacyclotridec-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c16-12-10-14-17-13-9-7-5-3-1-2-4-6-8-11-15(17)18/h1-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCLOTGDWAYUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)N(CCCCC1)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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